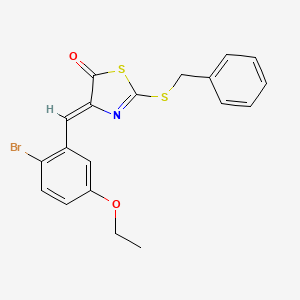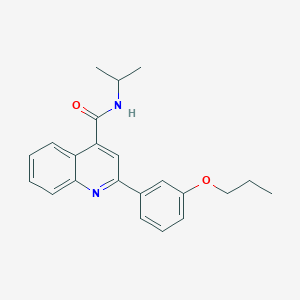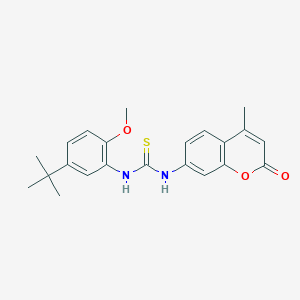
2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one
説明
2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as BTE-1, is a compound belonging to the thiazole family. It has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one may exert its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its potential therapeutic applications. 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to possess anti-tumor and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one limitation of using 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one and to evaluate its potential side effects.
将来の方向性
There are several future directions for the study of 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one. One area of research could focus on the development of new drugs based on the structure of 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one. Another area of research could focus on the potential use of 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one in human clinical trials.
科学的研究の応用
2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-tumor properties and has been studied as a potential anti-cancer agent. 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been investigated for its anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(benzylthio)-4-(2-bromo-5-ethoxybenzylidene)-1,3-thiazol-5(4H)-one has been investigated for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S2/c1-2-23-15-8-9-16(20)14(10-15)11-17-18(22)25-19(21-17)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKALOKQZRDVPS-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(2,4,5-trichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4695846.png)
![N-(2,5-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4695849.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4695854.png)
![ethyl 4-methyl-2-[({[4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4695859.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4695875.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]morpholine](/img/structure/B4695889.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-1-naphthylurea](/img/structure/B4695896.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4695930.png)
![N-(4-chlorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4695937.png)
![N-mesityl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4695943.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4695952.png)
